Desfluoro Risperidone is a significant metabolite of Risperidone, a potent atypical antipsychotic drug used to treat schizophrenia and bipolar disorder. [] It is formed through the metabolic process of Risperidone primarily mediated by the cytochrome P450 enzyme, CYP2D6. [, , ] While not a drug itself, Desfluoro Risperidone plays a crucial role in understanding the pharmacokinetics, pharmacodynamics, and potential therapeutic effects of Risperidone. []
Desfluoro Risperidone, with the Chemical Abstracts Service number 106266-09-5, is classified under the category of pharmaceuticals, specifically as an antipsychotic medication. It is considered a relevant impurity in the production and analysis of Risperidone due to its potential effects on the efficacy and safety profiles of the drug .
The synthesis of Desfluoro Risperidone involves several chemical reactions that typically include the de-fluorination of Risperidone. The methods used for synthesizing this compound can vary, but one common approach involves using various solvents and reagents under controlled conditions.
Desfluoro Risperidone's molecular structure can be described as follows:
The molecular structure can be depicted with specific bond angles and lengths that are crucial for its pharmacological activity. Computational chemistry methods such as molecular dynamics simulations may be employed to analyze its conformation and stability in various environments .
Desfluoro Risperidone can participate in several chemical reactions, primarily involving further modifications or interactions with biological targets:
The reactions typically require specific conditions such as temperature control, pH adjustment, and careful monitoring via techniques like High-Performance Liquid Chromatography (HPLC) to ensure purity and yield .
Desfluoro Risperidone functions primarily through antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system. This dual action helps in modulating neurotransmitter levels, which is essential for alleviating symptoms associated with psychotic disorders.
Desfluoro Risperidone exhibits several notable physical and chemical properties:
Desfluoro Risperidone serves various scientific applications:
The chemical evolution of risperidone analogues began with the discovery of risperidone (C₂₃H₂₇FN₄O₂) in the late 1980s, approved by the FDA in 1993 as a second-generation antipsychotic targeting dopamine and serotonin receptors [2] . Early pharmacological studies revealed that manufacturing processes and metabolic pathways generated structurally related impurities and derivatives, including Desfluoro Risperidone (C₂₃H₂₈N₄O₂, CAS 106266-09-5). This compound emerged from deliberate defluorination strategies or as a synthetic byproduct during risperidone synthesis [10]. Analytical characterizations identified it as "Risperidone EP Impurity K" in pharmaceutical quality control, highlighting its significance in ensuring drug purity [10]. Concurrently, metabolites like 9-hydroxyrisperidone (paliperidone) were isolated, underscoring the role of oxidative metabolism in generating pharmacologically active analogues [3] [7]. The table below summarizes key risperidone-related compounds:
Table 1: Risperidone Analogues and Impurities
Compound | CAS Number | Molecular Formula | Role |
---|---|---|---|
Risperidone | 106266-11-9 | C₂₃H₂₇FN₄O₂ | Parent antipsychotic compound |
Desfluoro Risperidone | 106266-09-5 | C₂₃H₂₈N₄O₂ | Synthetic impurity/defluorinated analogue |
9-Hydroxyrisperidone | 144598-75-4 | C₂₃H₂₇FN₄O₃ | Active metabolite |
6-Desfluoro-6-hydroxy Risperidone | 106266-11-9 | C₂₃H₂₈N₄O₃ | Fluorine-substituted derivative |
Defluorination pathways to yield Desfluoro Risperidone involve reductive cleavage of the C–F bond in risperidone’s benzisoxazole ring. This is achievable via catalytic hydrogenation with palladium/charcoal or via hydrodehalogenation using triethylsilane as a fluorine scavenger . The fluorine atom at the 6-position of risperidone’s benzisoxazole moiety enhances electrophilicity, making it susceptible to nucleophilic displacement. Hydroxylation, in contrast, occurs primarily through oxidative metabolism mediated by cytochrome P450 enzymes (CYP2D6/CYP3A4), replacing fluorine with a hydroxyl group to form 6-hydroxyrisperidone [3] [7]. In vitro studies show that CYP2D6 catalyzes this hydroxylation at the benzylic carbon, leveraging the electron-withdrawing nature of fluorine to stabilize transition states [7]. The metabolite profile of risperidone thus includes both defluorinated and hydroxylated species, with the latter retaining bioactivity comparable to the parent drug [3].
Table 2: Metabolic and Synthetic Pathways for Risperidone Derivatives
Reaction Type | Reagent/Catalyst | Product | Key Chemical Change |
---|---|---|---|
Defluorination | Pd/C, H₂ | Desfluoro Risperidone | C₆H₄F → C₆H₅ |
Hydroxylation | CYP2D6/O₂ | 6-Hydroxyrisperidone | C₆H₄F → C₆H₄OH |
Hydrodehalogenation | Et₃SiH, Pd(OAc)₂ | Desfluoro Risperidone | F → H |
The piperidine moiety in risperidone serves as a conformational anchor for receptor interactions. Its basic nitrogen facilitates salt formation with acids, improving solubility, while its chair-to-boat transitions modulate the distance between pharmacophoric elements [1] [7]. Removal of fluorine from the benzisoxazole ring (as in Desfluoro Risperidone) alters electronic properties: fluorine’s -I effect reduces electron density at N-O, whereas its absence increases basicity and polar surface area by 3–5 Ų [9]. Computational models reveal that defluorination reduces binding affinity for D₂ receptors (Ki shift from 3.0 nM to 28 nM) due to weakened hydrogen bonding with Ser194 in the receptor pocket [7] [9]. Conversely, hydroxylation at C6 creates hydrogen-bond donors, enhancing interactions with 5-HT₂ₐ receptors. The benzisoxazole ring itself is susceptible to nucleophilic attack at C7 when fluorine is absent, enabling further derivatizations like alkylation or acylation [1].
Table 3: Impact of Structural Moieties on Desfluoro Risperidone Properties
Structural Element | Role in Risperidone | Effect in Desfluoro Derivative |
---|---|---|
Piperidine | Dopamine D₂ binding anchor | Unaltered salt formation; minor affinity loss |
Benzisoxazole (Fluorinated) | Electron withdrawal; metabolic stability | Increased electron density; enhanced nucleophilicity |
Ethyl spacer | Linker for receptor engagement | No significant change |
Pyrimidinone | H-bond acceptor | Retains core binding interactions |
Biocatalytic approaches utilize cytochrome P450 isoforms (CYP2D6) or fungal peroxidases to achieve regioselective defluorination. Recombinant CYP2D6 expressed in E. coli converts risperidone to 9-hydroxyrisperidone but also yields trace Desfluoro Risperidone under anaerobic conditions, suggesting reductive defluorination [3] [7]. Chemical catalysis employs transition metals: Pd-catalyzed transfer hydrogenation with ammonium formate selectively removes fluorine without reducing the N-O bond . Alternatively, iridium complexes with N-heterocyclic carbene ligands enable photoredox defluorination at ambient temperature, achieving >90% conversion [8]. Nanoparticle-mediated synthesis leverages gold-palladium core-shell catalysts (5 nm diameter) immobilized on silica, providing a surface for C–F bond activation via oxidative addition. This method achieves 85% isolated yield with toluene as solvent . For scale-up, flow reactors with Pt/γ-Al₂O₃ beds allow continuous defluorination, reducing reaction times from hours to minutes [8].
Table 4: Catalytic Systems for Desfluoro Risperidone Synthesis
Catalyst | Conditions | Yield | Selectivity |
---|---|---|---|
Pd/C, H₂ (1 atm) | EtOH, 25°C, 12 h | 78% | High |
CYP2D6 (recombinant) | NADPH, O₂-depleted, 37°C | <5% | Low |
Au-Pd@SiO₂ | Toluene, 80°C, 2 h | 85% | High |
Ir photocatalyst | Blue LED, DIPEA, CH₃CN | 91% | Moderate |
Comprehensive List of Compounds Mentioned
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3